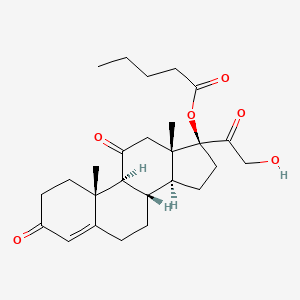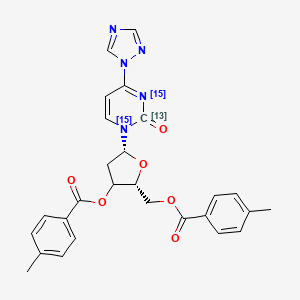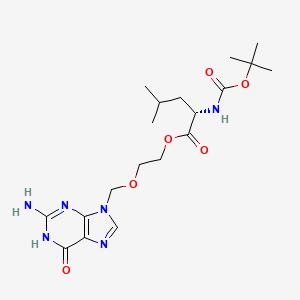
Acyclovir Tert-butoxycarbonyl-L-leucinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acyclovir Tert-butoxycarbonyl-L-leucinate is a derivative of acyclovir, a well-known antiviral drug. This compound combines acyclovir with tert-butoxycarbonyl-L-leucine, which is a protected form of the amino acid leucine. The addition of the tert-butoxycarbonyl group helps to enhance the stability and solubility of the compound, making it more suitable for various applications in medicinal chemistry and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acyclovir Tert-butoxycarbonyl-L-leucinate typically involves the protection of the amino group of leucine with a tert-butoxycarbonyl group, followed by coupling with acyclovir. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between acyclovir and tert-butoxycarbonyl-L-leucine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Acyclovir Tert-butoxycarbonyl-L-leucinate can undergo various chemical reactions, including:
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group of leucine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acyclovir moiety can be modified with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the guanine moiety of acyclovir.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) are commonly used to remove the tert-butoxycarbonyl group.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products:
Hydrolysis: Free leucine and acyclovir.
Substitution: Various acyclovir derivatives depending on the substituents used.
Oxidation and Reduction: Oxidized or reduced forms of acyclovir.
Wissenschaftliche Forschungsanwendungen
Acyclovir Tert-butoxycarbonyl-L-leucinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties and interactions with biological systems.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of Acyclovir Tert-butoxycarbonyl-L-leucinate is primarily based on the antiviral activity of acyclovir. Acyclovir is a nucleoside analog that inhibits viral DNA synthesis by incorporating into the viral DNA chain and causing chain termination. The tert-butoxycarbonyl-L-leucine moiety enhances the stability and solubility of the compound, potentially improving its bioavailability and efficacy . The molecular targets include viral DNA polymerase and thymidine kinase, which are essential for viral replication .
Vergleich Mit ähnlichen Verbindungen
Acyclovir: The parent compound, widely used as an antiviral drug.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Famciclovir: Another antiviral drug with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Acyclovir Tert-butoxycarbonyl-L-leucinate is unique due to the addition of the tert-butoxycarbonyl-L-leucine moiety, which enhances its stability and solubility. This modification can potentially lead to improved pharmacokinetic properties and therapeutic efficacy compared to acyclovir and its other derivatives .
Eigenschaften
Molekularformel |
C19H30N6O6 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C19H30N6O6/c1-11(2)8-12(22-18(28)31-19(3,4)5)16(27)30-7-6-29-10-25-9-21-13-14(25)23-17(20)24-15(13)26/h9,11-12H,6-8,10H2,1-5H3,(H,22,28)(H3,20,23,24,26)/t12-/m0/s1 |
InChI-Schlüssel |
FCTODXNITTXPIJ-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


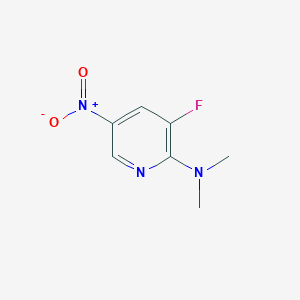
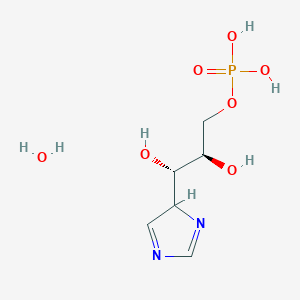
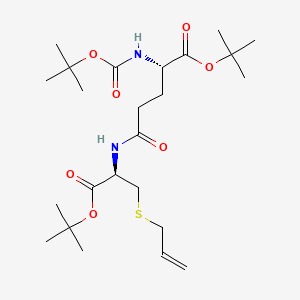
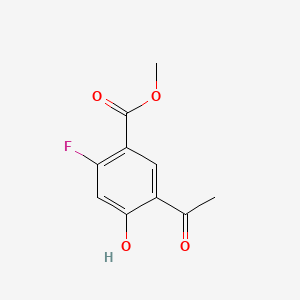
![3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13859819.png)
![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine](/img/structure/B13859827.png)
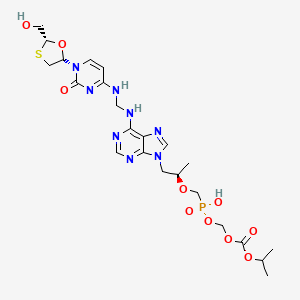
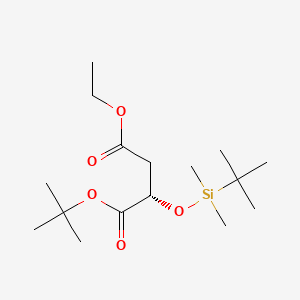
![N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13859840.png)
![2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol](/img/structure/B13859844.png)
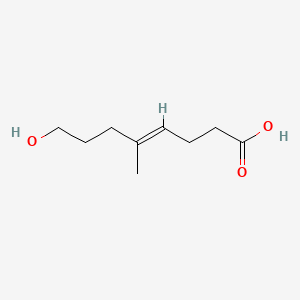
![2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13859862.png)
